molecular formula C13H18N2O3 B8434144 6-(Dipropylcarbamoyl)nicotinic acid

6-(Dipropylcarbamoyl)nicotinic acid

Cat. No.: B8434144
M. Wt: 250.29 g/mol
InChI Key: GITXURLGHCBMCI-UHFFFAOYSA-N
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Description

6-(Dipropylcarbamoyl)nicotinic acid is a nicotinic acid derivative featuring a dipropylcarbamoyl group (-CON(Pr)₂) at the 6-position of the pyridine ring. Nicotinic acid (3-pyridinecarboxylic acid) is a well-characterized vitamin B3 component with vasodilatory and lipid-modulating properties . This derivative may serve as a precursor or intermediate in medicinal chemistry, particularly in drug discovery targeting metabolic or inflammatory pathways.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

6-(dipropylcarbamoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H18N2O3/c1-3-7-15(8-4-2)12(16)11-6-5-10(9-14-11)13(17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,18)

InChI Key

GITXURLGHCBMCI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(Dipropylcarbamoyl)nicotinic acid are best contextualized by comparing it to related nicotinic acid derivatives and carbamoyl-substituted analogs. Key distinctions arise from substituent type, position, and biological behavior.

Table 1: Comparative Analysis of Nicotinic Acid Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) Solubility (Water) Key Applications/Properties Synthesis Pathway Highlights
Nicotinic acid -H (3-carboxylic acid) 123.1 Sparingly soluble Vitamin B3, vasodilation Direct extraction or microbial synthesis
6-Hydroxynicotinic acid -OH (6) 139.1 Moderate solubility Microbial degradation intermediate Hydroxylation of nicotinic acid
6-BOC-hydrazinopyridine-3-carboxylic acid -BOC-hydrazino (6) 269.3 Low solubility (DMF used) Synthetic intermediate for hydrazine-linked drugs Reaction of 6-chloronicotinic acid with hydrazine, followed by BOC protection
This compound -CON(Pr)₂ (6) 254.3* Likely low solubility Potential lipophilic drug intermediate Carbamoylation of 6-aminonicotinic acid (inferred)
6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid -CON(2,3-dimethylphenyl) (6) 289.3* Not reported (likely lipophilic) Research chemical (supplier data) Carbamoylation of cyclohexene precursor

*Estimated based on structural formula.

Key Findings from Comparative Analysis

Substituent Position and Bioactivity: The 6-position is critical in nicotinic acid derivatives.

Synthetic Flexibility: Carbamoyl derivatives are often synthesized via reaction of amines with activated carboxylic acids or esters. The BOC-protected hydrazino analog and dipropylcarbamoyl variant likely share similar synthetic routes, differing in reagent choice (e.g., di-tert-butyl dicarbonate vs. dipropylcarbamoyl chloride).

Physicochemical Properties :

  • The dipropylcarbamoyl group increases molecular weight and reduces water solubility compared to nicotinic acid. This contrasts with 6-hydroxynicotinic acid, which retains moderate solubility due to its polar hydroxyl group .

Biological Implications: Nicotinic acid’s vasodilatory effects are linked to its carboxylic acid group .

Regulatory and Quality Considerations :

  • Like nicotinic acid, carbamoyl derivatives may require stringent impurity testing (e.g., heavy metals ≤20 μg/g, as per pharmacopeial standards ). Storage conditions (e.g., light protection) are likely critical due to the pyridine ring’s photosensitivity.

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